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Compound of Interest

Compound Name: Atrasentan Hydrochloride

Cat. No.: B519724 Get Quote

This guide provides a detailed comparison of the efficacy of Atrasentan Hydrochloride, a

selective endothelin A (ETA) receptor antagonist, when used as an add-on therapy to a renin-

angiotensin system (RAS) inhibitor, such as losartan, versus the efficacy of RAS inhibition

alone. The information is compiled for researchers, scientists, and drug development

professionals, with a focus on experimental data from key clinical trials.

It is important to note that current clinical trials have primarily investigated Atrasentan as an

adjunct to the standard of care, which includes RAS inhibitors. Therefore, this guide focuses on

the added benefit of Atrasentan in patients already receiving treatment like losartan, as direct

comparative data for Atrasentan monotherapy in the targeted patient populations is not

available from the reviewed major clinical trials.

Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data from pivotal clinical trials assessing

the efficacy of Atrasentan in combination with RAS inhibitors.

Table 1: Efficacy of Atrasentan in Diabetic Nephropathy
(SONAR Trial)
The Study of Diabetic Nephropathy with Atrasentan (SONAR) was a Phase 3 trial that

evaluated the effect of Atrasentan on renal outcomes in patients with type 2 diabetes and

nephropathy who were already being treated with a maximum tolerated dose of a RAS

inhibitor.[1][2]
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Endpoint

Atrasentan
(0.75 mg/day)
+ RAS
Inhibitor
(n=1325)

Placebo + RAS
Inhibitor
(n=1323)

Hazard Ratio
(95% CI)

p-value

Primary

Composite Renal

Endpoint

(Doubling of

serum creatinine

or end-stage

renal disease)

79 (6.0%) 105 (7.9%) 0.65 (0.49–0.88) 0.0047

Hospitalization

for Heart Failure
47 (3.5%) 34 (2.6%) 1.33 (0.85–2.07) 0.208

All-Cause

Mortality
58 (4.4%) 52 (3.9%) 1.09 (0.75–1.59) 0.65

Data from the "responder" population in the SONAR trial.[1]

Table 2: Efficacy of Atrasentan in IgA Nephropathy
(ALIGN Trial - Interim Analysis)
The ALIGN trial is a Phase 3 study evaluating the efficacy and safety of Atrasentan in patients

with IgA nephropathy at risk of progressive loss of renal function, who are on a stable and

maximally tolerated dose of a RAS inhibitor.[3][4]
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Endpoint

Atrasentan
(0.75 mg/day)
+ RAS
Inhibitor
(n=135)

Placebo + RAS
Inhibitor
(n=135)

Between-
Group
Difference
(95% CI)

p-value

Geometric Mean

% Change in

UPCR from

Baseline at

Week 36

-38.1% -3.1%
-36.1% (-44.6 to

-26.4)
<0.001

UPCR: Urine Protein-to-Creatinine Ratio. Data from a prespecified interim analysis.[3][4]

Table 3: Dose-Ranging Efficacy of Atrasentan in Diabetic
Nephropathy (Phase 2 Trial)
This table summarizes data from an 8-week, double-blind, placebo-controlled Phase 2 study of

Atrasentan in patients with diabetic nephropathy on stable RAS inhibition.[5]

Endpoint
Atrasentan
0.25 mg (n=22)

Atrasentan
0.75 mg (n=22)

Atrasentan
1.75 mg (n=22)

Placebo (n=23)

Reduction from

Baseline in

UACR

21%
42% (p=0.023 vs

placebo)

35% (p=0.073 vs

placebo)
11%

Proportion with

>40% UACR

Reduction

30%
50% (p=0.029 vs

placebo)
38% 17%

UACR: Urine Albumin-to-Creatinine Ratio.

Experimental Protocols
SONAR Trial (Study of Diabetic Nephropathy with
Atrasentan)
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Objective: To evaluate the effect of Atrasentan compared with placebo on the time to

doubling of serum creatinine or the onset of end-stage renal disease (ESRD) in participants

with type 2 diabetes and nephropathy on maximal RAS inhibition.[2]

Design: A Phase 3, prospective, randomized, double-blind, placebo-controlled, multicenter

study with an enrichment period.

Population: Adults aged 18-85 years with type 2 diabetes, an estimated glomerular filtration

rate (eGFR) of 25–75 mL/min/1.73 m², and a urine albumin-to-creatinine ratio (UACR) of

300–5000 mg/g, who were on a maximum tolerated labeled daily dose of a RAS inhibitor.[1]

Procedure:

Run-In Period: Optimization of RAS inhibitor and diuretic doses.

Enrichment Period (6 weeks): All participants received open-label Atrasentan (0.75

mg/day) to assess for a ≥30% reduction in UACR ("responders") and to evaluate

tolerability.

Double-Blind Treatment Period: "Responders" were randomized 1:1 to receive Atrasentan

(0.75 mg/day) or placebo. A separate group of "non-responders" was also randomized.

Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage

renal disease.[1]

ALIGN Trial (Atrasentan in Patients with IgA
Nephropathy)

Objective: To evaluate the efficacy and safety of Atrasentan compared to placebo in patients

with IgA nephropathy (IgAN) at risk of progressive loss of renal function.

Design: A Phase 3, randomized, double-blind, placebo-controlled study.[3]

Population: Patients with biopsy-proven IgAN, total urine protein ≥1 g/day , and an eGFR of

at least 30 mL/min/1.73 m², receiving a maximally tolerated and stable dose of a RAS

inhibitor.[4]
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Procedure:

Screening and Optimization: Patients were required to be on a stable and maximally

tolerated dose of a RAS inhibitor for at least 12 weeks prior to randomization.

Randomization: Patients were randomized to receive either Atrasentan (0.75 mg daily) or

placebo for 132 weeks.

Primary Efficacy Endpoint: Change in proteinuria as measured by 24-hour urine protein-to-

creatinine ratio (UPCR) from baseline to week 36.[3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of Losartan and Atrasentan, as well

as the experimental workflow of the SONAR trial.
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Caption: Mechanism of Action of Losartan.
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Mechanism of Action of Atrasentan
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Caption: Mechanism of Action of Atrasentan.
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SONAR Trial Experimental Workflow
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Caption: SONAR Trial Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pure.rug.nl [pure.rug.nl]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

4. Atrasentan shows positive interim results in IgA nephropathy: ALIGN phase 3 trial -
Medical Conferences [conferences.medicom-publishers.com]

5. fiercepharma.com [fiercepharma.com]

To cite this document: BenchChem. [Atrasentan Hydrochloride with and without Losartan: A
Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b519724#efficacy-of-atrasentan-hydrochloride-with-
and-without-losartan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b519724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

